molecular formula C22H25N3O4 B2859443 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(cyclopropylmethoxy)pyridin-4-yl)methanone CAS No. 2034244-77-2

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(cyclopropylmethoxy)pyridin-4-yl)methanone

Cat. No. B2859443
CAS RN: 2034244-77-2
M. Wt: 395.459
InChI Key: ZPFYTRLDIPXVNK-UHFFFAOYSA-N
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Description

This compound, also known as MLS000834447 or CHEMBL1607617, has a molecular formula of C32H40N2O6 . It is a complex organic compound that contains a piperazine ring substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a pyridin-4-yl methanone group .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The piperazine ring provides a basic center, the benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in many bioactive compounds, and the pyridin-4-yl methanone group can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 548.7 g/mol. It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity. It has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count. The compound has 8 rotatable bonds, suggesting a certain degree of molecular flexibility .

Scientific Research Applications

Antimicrobial Activity

Synthesis and Antimicrobial Activity of New Pyridine Derivatives

A study by Patel, Agravat, and Shaikh (2011) on the synthesis of pyridine derivatives, including those related to the queried compound, showed variable and modest antimicrobial activity against investigated bacteria and fungi strains. These compounds were synthesized using amino substituted benzothiazoles and chloropyridine carboxylic acid, indicating their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Molecular Interaction of Antagonists with CB1 Cannabinoid Receptor

Research by Shim et al. (2002) explored the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor, providing insights into the design of receptor-specific drugs. The study utilized molecular orbital methods and 3D-QSAR models, highlighting the importance of the chemical structure in drug-receptor interactions (Shim et al., 2002).

Antitubercular Activities

Synthesis and Optimization of Antitubercular Activities

Bisht et al. (2010) synthesized compounds with antitubercular activity, including cyclopropylmethanone derivatives. One compound showed significant activity against Mycobacterium tuberculosis strains, including multidrug-resistant and extensively drug-resistant strains. This highlights the compound's potential in tuberculosis treatment strategies (Bisht et al., 2010).

Structural and Theoretical Studies

Thermal, Optical, Etching, Structural Studies and Theoretical Calculations

A study by Karthik et al. (2021) on a compound structurally related to the queried chemical demonstrated the use of spectroscopic techniques and X-ray diffraction for compound characterization. Theoretical calculations were employed to substantiate experimental findings, offering insights into the physical and chemical properties of such compounds (Karthik et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with dopamine receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control.

Mode of Action

It’s suggested that similar compounds act as dopamine agonists , meaning they mimic the action of dopamine by binding to and activating dopamine receptors.

Pharmacokinetics

The compound is described as a solid , which suggests it could be formulated for oral administration. The compound’s stability at room temperature may also impact its bioavailability.

Result of Action

One study suggests that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines , indicating potential antitumor activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity. For instance, this compound is recommended to be stored in a dry environment at 2-8°C , suggesting that moisture and temperature could impact its stability.

Future Directions

The compound could be further studied for its potential biological activities, given the presence of the piperazine ring and the benzo[d][1,3]dioxol-5-ylmethyl group, which are common motifs in many bioactive compounds. Additionally, its synthesis and chemical reactions could be explored in more detail .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(cyclopropylmethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-22(18-5-6-23-21(12-18)27-14-16-1-2-16)25-9-7-24(8-10-25)13-17-3-4-19-20(11-17)29-15-28-19/h3-6,11-12,16H,1-2,7-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFYTRLDIPXVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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